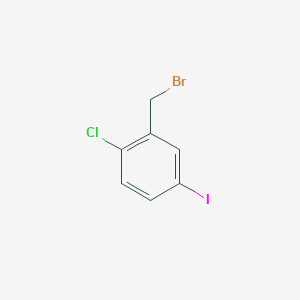

2-Chloro-5-iodobenzyl bromide

説明

Structure

3D Structure

特性

IUPAC Name |

2-(bromomethyl)-1-chloro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDCZEQSQMAKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471527 | |

| Record name | 2-Bromomethyl-1-chloro-4-iodo-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793695-85-9 | |

| Record name | 2-Bromomethyl-1-chloro-4-iodo-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-iodobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies

Precursor-Based Synthesis

This approach begins with a toluene (B28343) molecule that already has the desired chloro and iodo substituents on the aromatic ring. The key transformation is the selective bromination of the methyl group (a benzylic position) to introduce the bromomethyl functionality.

The specific precursor for the synthesis of the target compound via this route is 3-Chloro-5-iodotoluene. The process involves a free-radical halogenation reaction targeted at the benzylic carbon.

The conversion of 3-Chloro-5-iodotoluene to the corresponding benzyl (B1604629) bromide is achieved through a benzylic bromination reaction. This reaction selectively replaces a hydrogen atom on the methyl group with a bromine atom.

Bromination of Substituted Toluene Derivatives.

Bromination of 3-Chloro-5-iodotoluene.

Benzylic Bromination using Bromine (Br₂) or N-Bromosuccinimide (NBS)

Benzylic bromination is a type of free-radical substitution. mychemblog.com While elemental bromine (Br₂) can be used, it often leads to undesired side reactions, such as electrophilic aromatic substitution on the electron-rich benzene (B151609) ring. masterorganicchemistry.comchadsprep.com

Role of Radical Initiators (e.g., AIBN)

For the free-radical chain reaction to begin, an initiator is required to generate the initial bromine radicals. wikipedia.org This is typically accomplished either by photochemical means (irradiation with UV light) or by using a chemical radical initiator that decomposes upon heating. mychemblog.comorganic-chemistry.org

Azobisisobutyronitrile (AIBN) is a commonly used radical initiator. wikipedia.orgcommonorganicchemistry.com When heated, AIBN undergoes homolytic cleavage to release nitrogen gas and two cyanoisopropyl radicals. These radicals are not directly involved in the main chain reaction but serve to initiate it by reacting with the bromine source to generate the essential bromine radical (Br•), which then propagates the chain reaction. mychemblog.com Benzoyl peroxide is another initiator that can be used for this purpose. commonorganicchemistry.com

The mechanism proceeds via the following steps:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals abstract a bromine atom from Br₂ to generate a bromine radical (Br•). mychemblog.com

Propagation:

A bromine radical abstracts a hydrogen atom from the benzylic position of 3-chloro-5-iodotoluene, forming a stable, resonance-stabilized benzyl radical and HBr. mychemblog.com

This benzyl radical then reacts with a molecule of Br₂ to form the desired product, 3-chloro-5-iodobenzyl bromide, and a new bromine radical, which continues the chain. mychemblog.com

Regeneration of Br₂: The HBr produced reacts with NBS to generate a fresh molecule of Br₂, maintaining the low concentration needed for the reaction to proceed selectively. chadsprep.com

Controlled Reaction Conditions and Solvents

The success of the Wohl-Ziegler bromination hinges on carefully controlled reaction conditions to maximize the yield of the desired benzylic bromide and minimize side products.

Solvents: The choice of solvent is critical. Non-polar solvents are required to prevent ionic side reactions. mychemblog.com Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice because NBS is only sparingly soluble in it, which helps maintain a low bromine concentration. organic-chemistry.orgcommonorganicchemistry.com Furthermore, the by-product of the reaction, succinimide, is insoluble in CCl₄ and floats to the top, providing a visual indicator of the reaction's progress and completion. organic-chemistry.org Due to environmental and safety concerns regarding CCl₄, other solvents like dichloromethane (B109758) or acetonitrile (B52724) may be used. organic-chemistry.orggla.ac.uk Using polar solvents can change the reaction pathway towards electrophilic aromatic bromination. mychemblog.com

Temperature: The reaction is typically run at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure the thermal decomposition of the radical initiator (like AIBN) and to provide the energy needed for the reaction to proceed. commonorganicchemistry.com

Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, is common practice to prevent side reactions with atmospheric oxygen. mychemblog.com

Table 1: Typical Reaction Parameters for Benzylic Bromination This table presents generalized conditions based on the Wohl-Ziegler reaction.

| Parameter | Value/Condition | Purpose | Source(s) |

|---|---|---|---|

| Reagent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂. | wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.com |

| Initiator | AIBN or Benzoyl Peroxide | Generates initial radicals upon heating. | mychemblog.comwikipedia.orgcommonorganicchemistry.com |

| Solvent | Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) | Non-polar medium to favor radical pathway. | organic-chemistry.orgcommonorganicchemistry.comgla.ac.uk |

| Temperature | Reflux | To facilitate initiator decomposition and reaction. | mychemblog.comcommonorganicchemistry.com |

An alternative method for preparing benzyl bromides is through a halogen exchange reaction, often referred to as a Finkelstein reaction. This process typically involves converting a corresponding benzyl chloride or, in some cases, a benzyl alcohol derivative, into the desired benzyl bromide.

For instance, a benzyl chloride can be reacted with a bromide salt like sodium bromide (NaBr) or lithium bromide (LiBr) in a suitable polar aprotic solvent such as acetone (B3395972) or acetonitrile. The equilibrium is driven towards the product by the precipitation of the less soluble sodium chloride from the solvent. While this is a general method for synthesizing alkyl and benzyl halides, its specific application to 2-Chloro-5-iodobenzyl bromide from its corresponding chloride is dependent on the availability of the precursor. google.com

Similarly, benzyl alcohols can be converted to benzyl bromides using various reagents, but this falls outside the direct halogen exchange pathway. Halogen exchange is most common between different halides (e.g., chloride to bromide, or bromide to iodide). google.comacs.org

Electrophilic Substitution Reactions for Halogen Introduction.

Multi-Step Synthetic Routes

The synthesis of this compound is typically accomplished through multi-step sequences that build the molecule from less complex starting materials. These routes leverage a combination of reactions to install the required functional groups in the correct positions.

A well-documented pathway to the key precursor, 2-chloro-5-iodobenzoic acid, begins with methyl 2-aminobenzoate. google.comgoogle.com This route involves a sequence of three main transformations:

Iodination: The starting material, methyl 2-aminobenzoate, undergoes an iodination reaction to introduce an iodine atom onto the benzene ring, yielding methyl 2-amino-5-iodobenzoate. google.comgoogle.com

Sandmeyer Reaction: The amino group (-NH₂) of methyl 2-amino-5-iodobenzoate is then converted into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl). google.commasterorganicchemistry.com This diazonium salt is subsequently displaced by a chloride ion in a Sandmeyer reaction, which uses a copper(I) chloride (CuCl) catalyst to furnish methyl 2-chloro-5-iodobenzoate. masterorganicchemistry.comwikipedia.org The Sandmeyer reaction is a powerful method for replacing an aromatic amino group with a halogen. wikipedia.orgbyjus.com

Hydrolysis: The final step is the hydrolysis of the methyl ester group (-COOCH₃) to a carboxylic acid group (-COOH) under alkaline conditions, for instance, using sodium hydroxide, to produce 2-chloro-5-iodobenzoic acid. google.comgoogle.com

Another synthetic strategy involves the direct halogenation of a pre-existing halogenated benzoic acid. A patented method demonstrates the synthesis of a related compound, 5-iodo-2-bromo-benzoic acid, starting from o-bromobenzoic acid. google.com This principle can be applied to the synthesis of 2-chloro-5-iodobenzoic acid from 2-chlorobenzoic acid.

In this approach, o-bromobenzoic acid is treated with N-Iodosuccinimide (NIS) as the iodinating agent. google.com The reaction is conducted in a mineral acid solvent, such as hydrochloric acid, at temperatures ranging from -5 °C to 50 °C. google.com The reaction time is typically between 3 to 12 hours. google.com Following the reaction, the product, 5-iodo-2-bromo-benzoic acid, is extracted from the acidic aqueous system using an organic solvent like dichloromethane or ethyl acetate (B1210297). google.com A reported example using this method achieved a 72% yield. google.com This route showcases the utility of NIS for iodinating halogenated aromatic acids, providing a direct path to di-halogenated benzoic acid intermediates.

A synthesis commencing from the fundamental aromatic hydrocarbon, benzene, involves a sequence of electrophilic aromatic substitution reactions to introduce the substituents in the correct order. The directing effects of the substituents are crucial for achieving the desired 1,2,4-substitution pattern.

Chlorination: Benzene is first chlorinated using chlorine and a Lewis acid catalyst (e.g., FeCl₃) to produce chlorobenzene. libretexts.org

Iodination: The chloro group is an ortho-, para-director. Therefore, the subsequent iodination of chlorobenzene, for example using NIS and an acid catalyst, would yield a mixture of isomers, with the primary product being 1-chloro-4-iodobenzene. chemistrysteps.com

Acylation: A Friedel-Crafts acylation reaction can then be used to introduce an acetyl group (-COCH₃). The directing effects of the existing halogens would direct the new substituent to the position ortho to the chlorine and meta to the iodine, yielding 2-chloro-5-iodoacetophenone.

Reduction: The ketone is then reduced to a methyl group, for example, via a Wolff-Kishner or Clemmensen reduction, to form 1-chloro-4-iodo-2-methylbenzene (2-chloro-5-iodotoluene).

Benzylic Bromination: Finally, the benzylic methyl group is brominated using a reagent like N-bromosuccinimide (NBS) with a radical initiator under UV light to afford the target compound, this compound.

This route, while conceptually straightforward, requires careful control of reaction conditions and separation of isomers at various stages to obtain the desired product.

Process Optimization and Green Chemistry Aspects

Optimizing the synthesis of this compound involves a multi-faceted approach, focusing on maximizing product yield and purity while minimizing environmental footprint. This includes careful selection of reagents, solvents, and reaction conditions, as well as adopting modern synthetic technologies.

Achieving high yield and purity is a primary objective in the synthesis of this compound. The crude product obtained from the primary reaction often requires significant purification to meet the stringent quality standards for pharmaceutical intermediates. evitachem.comgoogle.com

Detailed research findings indicate that purification is a critical step. Common methods employed include recrystallization and column chromatography. evitachem.comgoogle.com For instance, in the synthesis of related benzyl bromides, the crude product is often purified by recrystallization from solvents like ethanol (B145695) or by column chromatography using an eluent such as a mixture of petroleum ether and ethyl acetate. google.com The choice of solvent for recrystallization is crucial; for the precursor 2-chloro-5-iodobenzoic acid, purification with a toluene or an acetic acid-water mixture has been shown to yield high-purity crystals. google.comchemicalbook.com Post-synthesis workup procedures often involve washing the reaction mixture with solutions like saturated sodium bisulfite to remove excess bromine, followed by washing with brine, drying, and concentration. google.com

The effectiveness of these purification strategies is evident in the significant increase in product purity, often achieving levels suitable for pharmaceutical applications.

Table 1: Purification Methods and Achieved Purity for Precursors

| Precursor/Related Compound | Purification Method | Reported Purity | Source |

|---|---|---|---|

| 2-Chloro-5-iodobenzoic acid | Recrystallization (Acetic Acid/Water) | >98% | chemicalbook.com |

| 2-Chloro-5-iodobenzoic acid | Recrystallization (Toluene) | 99.8% - 99.95% | google.com |

| General Benzyl Bromides | Recrystallization (Ethanol) | High Purity | google.com |

| General Benzyl Bromides | Column Chromatography | High Purity | google.com |

A significant challenge in the synthesis of halogenated aromatic compounds is the formation of positional isomers, which often have similar physicochemical properties to the desired product, making separation difficult. google.com In the synthesis of the precursor 2-chloro-5-iodobenzoic acid from 2-chlorobenzoic acid, common isomeric byproducts include 2-chloro-3-iodobenzoic acid and 2-chloro-3,5-diiodobenzoic acid. chemicalbook.com

The formation of these isomers is a direct consequence of the directing effects of the substituents on the aromatic ring during electrophilic substitution. Strategies to mitigate the formation of these impurities focus on precise control of reaction conditions. For example, controlling the reaction temperature is a key parameter; maintaining a specific temperature range can enhance the selectivity of the iodination reaction, thereby minimizing the generation of undesired isomers. google.com While conventional crystallization methods can be ineffective for separating these isomers, specialized multi-step purification protocols, such as sequential recrystallizations from different solvent systems, have been developed to achieve high purity. google.comchemicalbook.com

Table 2: Example of Isomer Distribution in Precursor Synthesis

| Compound | Percentage in Crude Product | Source |

|---|---|---|

| 2-chloro-5-iodobenzoic acid (Desired Product) | 84.21% - 96.25% | chemicalbook.com |

| 2-chloro-3-iodobenzoic acid (Isomer) | 2.3% - 13.51% | chemicalbook.com |

| 2-chloro-3,5-diiodobenzoic acid (Isomer) | ~0.11% | chemicalbook.com |

| 2-chlorobenzoic acid (Starting Material) | 0.34% - 0.82% | chemicalbook.com |

Solvents constitute a major portion of the waste generated in chemical processes, making their selection a critical aspect of green chemistry. nih.gov In the synthesis of this compound and related compounds, solvents like dichloromethane (DCM), toluene, and acetonitrile are commonly used. evitachem.comorganic-chemistry.orgsolventwasher.com However, there is a significant push to replace hazardous solvents like carbon tetrachloride and benzene with greener alternatives. whiterose.ac.ukacs.org

Green solvent selection guides recommend alcohols and esters as preferable to hydrocarbons and chlorinated solvents. whiterose.ac.uk For instance, 2-Methyltetrahydrofuran (2-MeTHF) is considered a greener alternative to tetrahydrofuran (B95107) (THF) and diethyl ether. whiterose.ac.ukwikipedia.org The choice of solvent can also influence reaction outcomes; for example, the reaction of benzyl bromide with 2-naphtholate shows significantly different product ratios in 2,2,2-trifluoroethanol (B45653) compared to DMF. acs.org

Beyond selection, solvent recovery and reuse are essential for waste minimization. serdp-estcp.mil Techniques such as distillation, membrane filtration, and adsorption are employed to recover solvents, reducing both raw material costs and environmental impact. solventwasher.comfrontiersin.org Closed-loop systems that recycle solvents directly within the production cycle are an effective strategy to minimize fresh solvent consumption. solventwasher.com The recovery of aromatic solvents like toluene from reaction mixtures can be achieved using methods like rotary evaporation, allowing the solvent to be reused in subsequent batches. researchgate.net

Table 3: Comparison of Solvents Used in Halogenation and Related Reactions

| Solvent | Classification | Key Considerations | Source |

|---|---|---|---|

| Dichloromethane (DCM) | Chlorinated | Effective but under scrutiny due to health concerns. | solventwasher.comwhiterose.ac.uk |

| Toluene | Aromatic Hydrocarbon | Effective, often used as a replacement for benzene, but has reproductive toxicity concerns. | whiterose.ac.ukacs.org |

| Acetonitrile | Polar Aprotic | Used in flow chemistry applications; offers good solubility for reagents like NBS. | organic-chemistry.org |

| Carbon Tetrachloride | Chlorinated | Largely phased out due to toxicity and environmental impact (ozone depletion). | masterorganicchemistry.comwhiterose.ac.uk |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether (Bio-based) | Recommended greener alternative to THF and other ethers. | whiterose.ac.ukwikipedia.org |

| Water | Aqueous | The greenest solvent, used for 'on water' bromination reactions, though product solubility can be an issue. | researchgate.netresearchgate.net |

A core principle of green chemistry is the minimization of waste, often quantified by the E-factor (mass of waste per mass of product). nih.gov In benzylic bromination, a key source of waste and hazard is the brominating agent itself. acsgcipr.org The use of elemental bromine (Br₂) is hazardous due to its toxicity and corrosiveness. nih.gov

A widely adopted green strategy is to replace molecular bromine with alternatives like N-bromosuccinimide (NBS). masterorganicchemistry.comrsc.org NBS is a solid, making it easier and safer to handle than liquid bromine, and its use can reduce the formation of acidic gaseous effluents. rsc.org Another advanced approach is the in situ generation of bromine from safer, more stable precursors like hydrobromic acid (HBr) and an oxidant such as hydrogen peroxide (H₂O₂), which avoids the storage and transport of large quantities of Br₂. nih.govresearchgate.net

Minimizing waste also involves the efficient use and recycling of catalysts. rsc.org In many aromatic halogenations, Lewis acids are used as catalysts, which can contribute to acidic waste streams. Developing processes that use recyclable catalysts or are catalyst-free is a key area of research. rsc.org Furthermore, it is important to note that organobromide compounds can be persistent and bioaccumulative, making effective waste treatment and minimization of byproducts an environmental priority. acsgcipr.org

Continuous flow chemistry has emerged as a powerful technology for synthesizing pharmaceutical intermediates, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. researchgate.netsioc-journal.cn This is particularly true for hazardous reactions like benzylic brominations. organic-chemistry.orgnih.gov

Flow reactors, with their small internal volumes and high surface-area-to-volume ratios, allow for superior control over reaction parameters such as temperature and residence time. nih.govresearchgate.net This precise control can lead to higher selectivity, reduced byproduct formation, and improved safety, especially for highly exothermic reactions. nih.gov For photochemical reactions, such as light-induced benzylic bromination, flow reactors ensure uniform irradiation of the reaction mixture, leading to more consistent product quality. organic-chemistry.orgrsc.org

Several studies have demonstrated the successful use of continuous flow for the benzylic bromination of toluene derivatives using NBS or in situ generated bromine. organic-chemistry.orgresearchgate.net These systems can be scaled up by simply extending the operation time or by using larger reactors, with some processes achieving productivities of several kilograms per hour. acs.org The ability to couple an in situ bromine generation step directly with the bromination reaction and a subsequent quenching step within a single, continuous flow system represents a significant advancement in making this important industrial reaction safer and more sustainable. nih.govunibestpharm.com

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions

2-Chloro-5-iodobenzyl bromide is a versatile reagent in organic synthesis, primarily due to the reactivity of the benzylic bromine atom towards nucleophilic substitution. The electron-withdrawing effects of the chlorine and iodine atoms on the benzene (B151609) ring, combined with the inherent lability of the carbon-bromine bond in the benzyl (B1604629) position, make this compound an excellent substrate for a variety of nucleophiles. The general mechanism involves the displacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond. These reactions are fundamental in constructing more complex molecular architectures.

Substitution of the Bromine Atom

The bromine atom of this compound is readily displaced by a range of nucleophiles, facilitating the synthesis of various functionalized benzyl derivatives. evitachem.com

Reaction with Azides to Form Azides

The reaction of this compound with an azide (B81097) source, such as sodium azide, yields 2-(azidomethyl)-1-chloro-4-iodobenzene. This transformation is a key step in the synthesis of molecules containing an azide functional group, which are valuable intermediates in "click chemistry," particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. smolecule.comnih.gov The azide group can also be reduced to a primary amine. smolecule.com The synthesis is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).

Reaction Scheme:

Reaction with Cyanides to Form Nitriles

Treatment of this compound with a cyanide salt, such as sodium or potassium cyanide, results in the formation of 2-chloro-5-iodobenzyl cyanide. This nucleophilic substitution reaction introduces a nitrile functional group, which is a versatile precursor for various other functionalities. For instance, the nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones.

Reaction Scheme:

Reaction with Thiols to Form Thioethers

This compound readily reacts with thiols (mercaptans) or their corresponding thiolates to form thioethers (sulfides). evitachem.commdpi.com This reaction is a common and efficient method for carbon-sulfur bond formation. A variety of thiols, including both alkyl and aryl thiols, can be used to generate a diverse range of thioether products. organic-chemistry.org In some methodologies, the thiol can be generated in situ from reagents like S-benzylisothiouronium salts, avoiding the use of malodorous thiols. thieme-connect.de

Reaction Scheme:

| Reactant (Thiol) | Product | Reaction Conditions |

| Alkyl Thiol | Alkyl (2-chloro-5-iodobenzyl) sulfide | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) |

| Aryl Thiol | Aryl (2-chloro-5-iodobenzyl) sulfide | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) |

Reaction with Amines to Form Amines

The reaction of this compound with primary or secondary amines leads to the formation of secondary or tertiary amines, respectively. smolecule.commdpi.comgoogle.com This alkylation of amines is a fundamental transformation in organic synthesis. The reaction typically proceeds in the presence of a base to neutralize the hydrobromic acid byproduct. However, over-alkylation can be an issue, leading to the formation of quaternary ammonium (B1175870) salts, especially with primary amines. libretexts.org

Reaction Scheme (Primary Amine):

| Reactant (Amine) | Product |

| Primary Amine (R-NH₂) | Secondary Amine |

| Secondary Amine (R₂NH) | Tertiary Amine |

Reaction with Alkoxides to Form Ethers

Ethers can be synthesized by the reaction of this compound with alkoxides, which are typically generated by treating an alcohol with a strong base. This reaction, a variant of the Williamson ether synthesis, is a widely used method for the preparation of unsymmetrical ethers. thieme-connect.com A range of primary, secondary, and even tertiary alcohols can be used to form the corresponding alkoxides, which then act as nucleophiles. organic-chemistry.org

Reaction Scheme:

| Reactant (Alcohol/Alkoxide) | Product |

| Methanol / Sodium Methoxide | 1-Chloro-2-(methoxymethyl)-5-iodobenzene |

| Ethanol (B145695) / Sodium Ethoxide | 1-Chloro-2-(ethoxymethyl)-5-iodobenzene |

| tert-Butanol / Potassium tert-Butoxide | 1-Chloro-2-(tert-butoxymethyl)-5-iodobenzene |

Mechanistic Investigations of Nucleophilic Substitution

The benzyl bromide group in this compound is the primary site for nucleophilic substitution reactions. The mechanism of these reactions can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile. libretexts.orgscribd.com

In an SN2 (bimolecular nucleophilic substitution) mechanism, the reaction occurs in a single, concerted step. libretexts.org The nucleophile attacks the electrophilic carbon atom of the benzyl bromide from the side opposite to the bromine atom, a process known as backside attack. libretexts.org This simultaneous bond-forming and bond-breaking process leads to an inversion of stereochemistry at the carbon center if it is chiral. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

Conversely, the SN1 (unimolecular nucleophilic substitution) mechanism involves a two-step process. libretexts.org The first and rate-determining step is the spontaneous dissociation of the leaving group (bromide ion) to form a relatively stable benzylic carbocation. libretexts.org This carbocation is planar and can be attacked by the nucleophile from either face in the second step, leading to a racemic or nearly racemic mixture of products if the carbon was chiral. libretexts.org The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. libretexts.org

For this compound, the presence of the benzene ring stabilizes the intermediate carbocation through resonance, which can favor the SN1 pathway. However, strong, unhindered nucleophiles and aprotic solvents tend to favor the SN2 mechanism. The substitution of the bromine atom by nucleophiles like amines or thiols results in the formation of various substituted benzyl derivatives. evitachem.com

Metal-Catalyzed Coupling Reactions

This compound is a valuable substrate for metal-catalyzed cross-coupling reactions, which are fundamental for the creation of carbon-carbon bonds. evitachem.com

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. researchgate.netlibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. researchgate.netlibretexts.org

In the context of this compound, the Suzuki-Miyaura reaction allows for the selective formation of a new carbon-carbon bond at the position of the iodine or chlorine atom by reacting with a boronic acid. evitachem.comresearchgate.net The general reactivity order for aryl halides in Suzuki coupling is I > Br > OTf > Cl, meaning the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond under typical conditions. libretexts.org This chemoselectivity allows for the targeted arylation at the 5-position of the benzene ring. The reaction is a cornerstone in synthesizing complex organic molecules, including pharmaceuticals and materials. researchgate.net

Palladium catalysts are central to the Suzuki-Miyaura coupling. libretexts.org Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective palladium(0) source used in these reactions. rsc.orgnih.govresearchgate.net The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, the C-I bond of this compound) to the Pd(0) complex, forming a Pd(II) species. libretexts.org This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, such as electron-rich and bulky phosphines (e.g., XPhos, SPhos, P(tBu)₃), is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle, especially when dealing with less reactive aryl chlorides. rsc.org

Table 1: Examples of Palladium Catalysts and Ligands in Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Ligand | Typical Substrates | Reference |

| Pd₂(dba)₃ | P(tBu)₃ | Aryl chlorides | rsc.org |

| Pd(OAc)₂ | XPhos, SPhos | Heterocyclic halides | rsc.org |

| Pd₂(dba)₃ | PCy₃ | Aryl chlorides | rsc.org |

| Pd₂(dba)₃ | Various phosphines | Aryl/heteroaryl bromides | nih.gov |

This table is for illustrative purposes and does not represent reactions with this compound specifically but demonstrates the general utility of these catalysts.

Bases play a critical role in the Suzuki-Miyaura coupling. inno-chem.com.cn They are required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step. harvard.edu Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). evitachem.comnih.gov

Cesium carbonate is often found to be more effective than potassium carbonate, a phenomenon sometimes referred to as the "cesium effect". compunetics.netwhiterose.ac.uk This enhanced reactivity is attributed to several factors, including the higher solubility of cesium salts in organic solvents and the larger ionic radius of the cesium cation, which can influence the reaction intermediates and transition states. inno-chem.com.cnwhiterose.ac.uk The choice of base can significantly impact the reaction yield and rate. For instance, in some systems, cesium carbonate has been shown to provide superior yields compared to potassium carbonate. inno-chem.com.cncompunetics.net

Table 2: Comparison of Bases in a Representative Suzuki-Miyaura Reaction (Note: This is a generalized representation and not specific to this compound)

| Base | Solvent | Relative Yield | Reference |

| K₂CO₃ | DMF | Lower | compunetics.net |

| Cs₂CO₃ | DMF | Higher | compunetics.net |

| K₂CO₃ | Toluene (B28343) | Lower | compunetics.net |

| Cs₂CO₃ | Toluene | Higher | compunetics.net |

The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a direct route to a wide range of biaryl compounds. evitachem.com These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. researchgate.net By carefully selecting the reaction conditions (catalyst, ligand, base, and solvent), chemists can achieve high yields and selectivity, making this a powerful tool for constructing complex molecular architectures. The ability to perform sequential couplings, first at the more reactive iodine position and subsequently at the chlorine position, further expands the synthetic utility of this compound for creating unsymmetrical biaryl derivatives. google.com

Other Cross-Coupling Reactions.

Oxidation and Reduction Reactions

The benzyl bromide functional group in this compound is susceptible to both oxidation and reduction, leading to the formation of corresponding aldehydes, carboxylic acids, or benzyl alcohols. evitachem.com

The oxidation of benzyl halides to aldehydes or carboxylic acids is a common transformation in organic synthesis. asianpubs.orgnih.gov Various oxidizing agents can be employed for this purpose. For instance, the oxidation of benzyl bromides can yield benzaldehydes. asianpubs.org Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, can further oxidize the intermediate aldehyde to a carboxylic acid. libretexts.org The choice of oxidant and reaction conditions determines the final product. For the selective oxidation to the aldehyde, milder reagents are preferred. thieme-connect.de

The oxidation of this compound would yield 2-chloro-5-iodobenzaldehyde (B1289146) or 2-chloro-5-iodobenzoic acid. evitachem.com The reaction mechanism typically involves the initial conversion of the benzyl bromide to a more easily oxidized intermediate, such as a benzyl alcohol, which is then oxidized to the carbonyl compound. asianpubs.org

Table 1: Potential Oxidation Reactions of this compound

| Starting Material | Product | Reagent Examples |

|---|---|---|

| This compound | 2-Chloro-5-iodobenzaldehyde | Mild oxidizing agents (e.g., PCC, PDC) |

This table is illustrative and based on general principles of organic chemistry, as specific experimental data for this compound was not found in the search results.

The reduction of benzyl bromides to the corresponding benzyl alcohols is a well-established reaction. evitachem.comasm.org This transformation can be achieved using various reducing agents. The reduction of this compound would result in the formation of (2-chloro-5-iodophenyl)methanol. This reaction is a fundamental transformation in organic synthesis, allowing for the conversion of a halide to an alcohol functional group.

Cyclization and Ring-Forming Reactions

A significant application of iodo-substituted benzyl halides is in palladium-catalyzed cyclization reactions. Research has demonstrated a one-pot synthesis of 2-substituted 1,5-dihydrobenzo[e] evitachem.comsemanticscholar.orgresearchgate.netoxadiazepines from the reaction of (E)-amidoximes with o-iodobenzyl bromide. semanticscholar.orgresearchgate.netarkat-usa.orgscholargps.com This reaction proceeds through a tandem O-alkylation/N-arylation process. semanticscholar.org

The proposed mechanism involves the initial selective O-alkylation of the amidoxime (B1450833) with the benzyl bromide in the presence of a base like cesium carbonate. semanticscholar.org This is followed by an intramolecular palladium-catalyzed N-arylation, where the palladium(0) catalyst undergoes oxidative addition to the C-I bond. Subsequent reductive elimination from the resulting palladium(II) intermediate forms the seven-membered heterocyclic ring of the 1,2,4-oxadiazepine. semanticscholar.org The choice of ligand, such as Xantphos, is crucial for the efficiency of the cyclization step. semanticscholar.org

Given its structural similarity to o-iodobenzyl bromide, this compound is a prime candidate for participating in analogous palladium-catalyzed cyclization reactions with amidoximes to form novel substituted benzo[e] evitachem.comsemanticscholar.orgresearchgate.netoxadiazepine derivatives. The presence of the chloro and iodo substituents on the benzene ring would be expected to influence the electronic properties and reactivity of the resulting heterocyclic products.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Chloro-5-iodobenzaldehyde |

| 2-Chloro-5-iodobenzoic acid |

| (2-chloro-5-iodophenyl)methanol |

| o-Iodobenzyl bromide |

| 1,5-dihydrobenzo[e] evitachem.comsemanticscholar.orgresearchgate.netoxadiazepines |

| Cesium carbonate |

Interaction Studies and Reactivity Profiling

The primary site of reactivity in this compound for nucleophilic attack is the benzylic carbon bearing the bromine atom. evitachem.com The bromine is a good leaving group, making the compound a potent electrophile that readily participates in nucleophilic substitution reactions. evitachem.com This reactivity is a cornerstone of its application in organic synthesis for introducing the 2-chloro-5-iodobenzyl moiety onto various substrates. evitachem.com

Common nucleophiles that react with this compound include:

Amines: Primary and secondary amines react to form the corresponding N-benzylated amines. evitachem.com

Thiols: Thiols react to yield benzyl thioethers. evitachem.com

Alkoxides: Alkoxides can displace the bromide to form benzyl ethers. smolecule.com

These reactions typically proceed via an Sₙ2 mechanism, where the nucleophile directly attacks the electrophilic carbon, leading to the displacement of the bromide ion. The compound is noted to be stable under standard laboratory conditions but is sensitive to strong nucleophiles. evitachem.com

Table 2: Reactivity of this compound with Various Nucleophiles

| Nucleophile Class | Example Nucleophile | Resulting Product Type | Citation |

| Amines | R-NH₂ | Substituted Benzylamines | evitachem.com |

| Thiols | R-SH | Substituted Benzyl Thioethers | evitachem.com |

| Alkoxides | R-O⁻ | Substituted Benzyl Ethers | smolecule.com |

The presence of both chloro and iodo substituents on the aromatic ring allows this compound to participate in metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. evitachem.comacs.org The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, making the iodo-substituent the more reactive site for typical palladium-catalyzed couplings.

A prominent example is the Suzuki-Miyaura coupling, where the compound can be reacted with boronic acids in the presence of a palladium catalyst to form biaryl compounds. evitachem.com The mechanism of these coupling reactions involves a catalytic cycle: evitachem.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the 2-chloro-5-iodobenzyl moiety.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the final product and regenerating the palladium(0) catalyst. evitachem.com

This selective reactivity allows for the sequential functionalization of the molecule. The iodo group can be selectively coupled, leaving the chloro group available for a subsequent, different coupling reaction under more forcing conditions, or for nucleophilic aromatic substitution. cuni.cz This makes this compound a useful building block for the synthesis of complex, multi-substituted aromatic compounds.

Applications in Organic Synthesis and Medicinal Chemistry

Building Block for Complex Molecule Synthesis

2-Chloro-5-iodobenzyl bromide serves as a crucial building block for the synthesis of a wide array of complex organic molecules. evitachem.com Organic building blocks are fundamental components used to construct larger, more intricate chemical structures and are essential in various research areas, including pharmaceuticals and materials science. cymitquimica.com The reactivity of the benzyl (B1604629) bromide group allows for facile introduction of the 2-chloro-5-iodobenzyl moiety into various molecular scaffolds through nucleophilic substitution reactions. evitachem.com Furthermore, the presence of two different halogen atoms (chlorine and iodine) on the aromatic ring offers opportunities for sequential and site-selective cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. evitachem.com This differential reactivity is a key feature that synthetic chemists exploit to build molecular complexity in a controlled manner.

Synthesis of Pharmaceuticals

The utility of this compound is particularly prominent in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of various pharmaceutical compounds. evitachem.com Its structural framework is incorporated into molecules designed to interact with specific biological targets.

A significant application of this compound is its role as a key intermediate in the synthesis of Empagliflozin. cjph.com.cnchemicalbook.com Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is used in the treatment of type 2 diabetes. chemicalbook.comchemicalbook.com

In a reported synthetic route, this compound is used in a Friedel-Crafts alkylation reaction with (S)-3-phenoxytetrahydrofuran to produce (S)-3-[4-(2-chloro-5-iodobenzyl)phenoxy]tetrahydrofuran. cjph.com.cn This intermediate is then further elaborated through a series of reactions, including a coupling reaction with a protected glucose derivative, to ultimately yield Empagliflozin. cjph.com.cn The use of a Friedel-Crafts alkylation in this process is noted as an improvement over previous methods that involved Friedel-Crafts acylation followed by a reduction step. cjph.com.cn

The following table summarizes the key reaction in the synthesis of an Empagliflozin intermediate involving this compound:

| Reactants | Product | Reaction Type |

| This compound | (S)-3-[4-(2-chloro-5-iodobenzyl)phenoxy]tetrahydrofuran | Friedel-Crafts Alkylation |

| (S)-3-phenoxytetrahydrofuran |

This synthetic strategy highlights the importance of this compound as a critical building block for accessing this important class of antidiabetic drugs.

Beyond its specific use in Empagliflozin synthesis, this compound is employed in the generation of other biologically active compounds and potential drug candidates. evitachem.comsemanticscholar.org Its unique substitution pattern makes it a valuable starting material for creating diverse molecular libraries for drug discovery screening. semanticscholar.orgresearchgate.net For instance, it has been utilized in the palladium-catalyzed one-pot synthesis of 2-substituted 1,5-dihydrobenzo[e] evitachem.comsemanticscholar.orgCurrent time information in Bangalore, IN.oxadiazepines, a class of heterocyclic compounds that are often found in biologically active molecules. semanticscholar.orgresearchgate.net

The synthesis involves a tandem O-alkylation/N-arylation reaction between an (E)-amidoxime and this compound (referred to as o-iodobenzyl bromide in some literature, though the specific isomer is key) in the presence of a palladium catalyst. semanticscholar.org This methodology provides a direct route to these complex heterocyclic systems.

Research into new anticancer agents has led to the use of this compound in the synthesis of halogenated phenstatin (B1242451) analogs. chemicalbook.com Phenstatins are a class of compounds known for their ability to destabilize microtubules, a key target in cancer chemotherapy. One such analog, (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, has been synthesized and has demonstrated anticancer activities. chemicalbook.com This compound acts as a microtubule destabilizing agent. chemicalbook.com

The synthesis of this analog directly utilizes the core structure provided by this compound, highlighting its role in creating novel compounds with potential therapeutic applications in oncology. chemicalbook.com

This compound, or more specifically the intermediate derived from it, (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran, serves as a reactant in the preparation of C-aryl D-glucofuranoside compounds. chemicalbook.com These compounds are useful as reference standards in the quality control of gliflozin-type medicines. chemicalbook.com Glycosides, in general, are a broad and important class of molecules with diverse biological activities and applications in pharmaceuticals. ethernet.edu.et The synthesis of these specific glycofuranoside derivatives from a precursor related to this compound underscores the compound's utility in creating analytical standards necessary for drug quality assurance. chemicalbook.com

Synthesis of Agrochemicals

The applications of this compound and its derivatives extend to the field of agrochemicals. ontosight.aicymitquimica.com Halogenated organic compounds are frequently used as intermediates in the synthesis of pesticides and herbicides. nih.govlookchem.comresearchgate.net The specific reactivity of the chloro, iodo, and benzyl bromide groups in this compound makes it a suitable building block for creating new agrochemical candidates. ontosight.aicymitquimica.com While specific examples of commercial agrochemicals derived directly from this compound are not extensively detailed in the provided search results, its precursor, 2-chloro-5-iodobenzoic acid, is noted for its potential in this area. ontosight.aicymitquimica.com The structural motifs present in this compound are relevant to the design of new active ingredients for crop protection.

Synthesis of Dyes and Pigments

Benzyl halides are utilized as intermediates in the synthesis of various dyes and pigments. lookchem.com These compounds often function as alkylating agents, introducing a benzyl group into a larger chromophore structure. google.com In the synthesis of triarylmethane dyes, for instance, alkylating agents carrying leaving groups such as bromides are used to modify the core structure, thereby tuning the final color and properties of the dye. google.com While specific examples detailing the use of this compound in dye production are not extensively documented in dedicated literature, its chemical nature as a reactive benzyl bromide makes it a suitable candidate for such applications, analogous to other bromo-organic compounds used in the dyestuff industry. lookchem.com

Synthesis of Specialty Chemicals

The primary utility of this compound is as a reagent and intermediate in the synthesis of complex organic molecules and specialty chemicals. evitachem.com Specialty chemicals are particular chemical products which have a specific function. The distinct reactivity of the three halogen-carbon bonds in this compound allows for selective, stepwise chemical transformations.

The bromomethyl group is highly reactive toward nucleophilic substitution, making it an excellent site for introducing a wide variety of functional groups. evitachem.com The iodine atom can readily participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. evitachem.com The chlorine atom is the most stable of the three halogens on the aromatic ring, often remaining intact during initial transformations to be functionalized in later synthetic steps. This differential reactivity makes the compound a valuable precursor for creating multifunctional molecules with precisely controlled architectures. For example, its precursor, 2-chloro-5-iodobenzoic acid, is itself a key starting material in multi-step syntheses. google.comchemicalbook.com

Synthesis of Heterocyclic Compounds (e.g., Quinazolines, Tetrahydroquinazolines)

Heterocyclic compounds are critical scaffolds in medicinal chemistry. Benzyl bromides, particularly ortho-halo-substituted variants, are key starting materials for the synthesis of fused heterocyclic systems like quinazolines and tetrahydroquinazolines. chemicalbook.com Research has demonstrated the utility of the analogous compound, 2-bromobenzyl bromide, in copper-catalyzed one-pot tandem reactions to produce these structures. mdpi.com

In a typical approach, an ortho-halobenzylbromide reacts with a benzamidine (B55565) derivative in the presence of a copper catalyst (e.g., Cu₂O) and a base (e.g., Cs₂CO₃). mdpi.com This method efficiently constructs the quinazoline (B50416) core in good to excellent yields. mdpi.com Another strategy involves a three-component reaction between a 2-bromobenzyl bromide, an aldehyde, and aqueous ammonia, catalyzed by copper(II) acetate (B1210297), which proceeds through amination, condensation, and intramolecular cyclization. mdpi.com Given its structural and chemical similarity, this compound is a highly suitable substrate for these synthetic methodologies, offering additional sites for later-stage molecular diversification.

| Reactants | Catalyst/Reagents | Product Type | General Yield | Reference |

|---|---|---|---|---|

| ortho-Halobenzylbromides, Benzamidines | Cu₂O, Cs₂CO₃, DMEDA | 2-Arylquinazolines | 57-85% | mdpi.com |

| 2-Bromobenzyl bromides, Aldehydes, Aqueous Ammonia | Cu(OAc)₂, DMAP | Substituted Quinazolines | Moderate to Excellent | mdpi.com |

Role in Advanced Organic Synthesis Methodology

The demand for novel molecules in fields like medicinal chemistry drives the development of new and more efficient synthetic methods. sigmaaldrich.com Polyfunctionalized building blocks like this compound are instrumental in this research.

Exploration of New Reaction Pathways and Catalytic Systems

The unique electronic and steric properties of this compound make it an excellent substrate for exploring novel reaction pathways and testing the efficacy of new catalytic systems. researchgate.net The synthesis of quinazolines, for example, has seen the development of numerous metal-catalyzed approaches using copper, manganese, and other transition metals. researchgate.netnih.gov These reactions often proceed through complex tandem or cascade sequences involving multiple bond-forming events in a single operation. nih.govfrontiersin.org

The presence of both an iodo- and a chloro-substituent on the aromatic ring, along with the benzyl bromide moiety, allows for the investigation of chemoselective and orthogonal catalytic processes. evitachem.com For instance, a palladium catalyst could be used to selectively activate the C-I bond for a coupling reaction, leaving the C-Cl and C-Br bonds available for subsequent, different catalytic cycles. evitachem.com This enables the exploration of complex reaction networks and the construction of molecular libraries from a single, versatile starting material. frontiersin.org

Development of Efficient, Green, and Selective Organic Synthesis Methods

Modern synthetic chemistry emphasizes the development of methods that are not only effective but also environmentally benign and atom-efficient. researchgate.net This "green chemistry" approach favors processes that minimize waste, avoid hazardous solvents, and reduce energy consumption. frontiersin.org this compound is well-suited for use in such advanced synthetic strategies.

Its utility in multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, is a key example. researchgate.net MCRs are inherently efficient and green. The synthesis of quinazolines can be achieved through one-pot, multi-component procedures using readily available starting materials, sometimes under solvent-free or microwave-assisted conditions, which aligns with green chemistry principles. frontiersin.org The development of tandem reactions catalyzed by recyclable catalysts, such as magnetic ionic liquids, further enhances the sustainability of these processes. frontiersin.org The application of polyfunctionalized reagents like this compound in these methodologies is crucial for the rapid and efficient assembly of complex, high-value chemical entities. researchgate.net

Material Science Applications

Beyond its role in synthesizing discrete molecules for medicinal chemistry, this compound is also employed in the field of material science. evitachem.com It serves as a building block for creating advanced materials that possess specific and desirable electronic or optical properties. evitachem.com

The incorporation of heavy atoms like iodine into organic frameworks can influence properties such as conductivity, phosphorescence, and X-ray absorption. The ability to polymerize or attach this molecule to surfaces or into larger supramolecular assemblies, facilitated by its multiple reactive sites, allows for the design of novel functional materials. These materials could find potential use in organic electronics, sensor technology, or as specialized polymers with tailored characteristics.

Participation in Polymer Synthesis for Functional Group Introduction

The utility of this compound in polymer science, specifically for the introduction of functional groups, is an area of growing interest. This compound can theoretically be employed in various polymerization techniques to incorporate its unique halogenated benzyl moiety into a polymer structure. The presence of both chloro and iodo substituents, along with a reactive benzyl bromide group, offers multiple possibilities for creating functional polymers. These polymers can be designed with specific properties or for further chemical modifications.

One of the primary theoretical applications of this compound in this context is as an initiator in controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com In ATRP, the carbon-bromine bond of the benzyl bromide can be homolytically cleaved in the presence of a transition metal catalyst, typically a copper(I) complex, to generate a radical species that initiates the polymerization of vinyl monomers. sigmaaldrich.comcmu.edu The 2-chloro-5-iodobenzyl group would thus become the alpha-end group of the resulting polymer chain. This allows for the precise introduction of this specific functional group at the terminus of the polymer.

The general mechanism for ATRP involves a reversible activation and deactivation process, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. sigmaaldrich.com The initiator, in this case, this compound, plays a crucial role in determining the end-group functionality of the polymer chains. cmu.educmu.edu Benzyl halides, in general, are recognized as effective initiators for the ATRP of monomers like styrenes and (meth)acrylates. researchgate.net

Another potential route for incorporating the 2-chloro-5-iodobenzyl moiety is through the synthesis of a functional monomer derived from this compound. For instance, the benzyl bromide could be reacted with a molecule containing a polymerizable group, such as a vinyl or acrylate (B77674) functionality, to form a new monomer. mdpi.com This monomer, bearing the 2-chloro-5-iodobenzyl group as a side chain, can then be polymerized or copolymerized with other monomers to introduce the functional group along the polymer backbone. mdpi.com

Furthermore, post-polymerization modification represents another viable strategy. rsc.org A pre-formed polymer with reactive sites could be functionalized by reacting it with this compound. For example, a polymer with pendant hydroxyl or amine groups could be chemically modified through nucleophilic substitution of the benzyl bromide. This "grafting to" approach allows for the introduction of the 2-chloro-5-iodobenzyl group onto an existing polymer scaffold. nih.govbeilstein-journals.org

While the direct application of this compound in polymer synthesis is not extensively documented in readily available literature, the principles of polymer chemistry strongly support its potential use in these capacities. Research involving structurally similar compounds, such as 4-iodobenzyl bromide, has demonstrated the feasibility of using iodinated benzyl halides to create functional polymers for applications like biomedical imaging. researchgate.netnih.gov These studies provide a strong precedent for the potential of this compound in the synthesis of novel functional polymers.

Interactive Data Table: Potential Polymerization Methods Involving this compound

| Polymerization Method | Role of this compound | Resulting Polymer Architecture | Potential Functional Groups Introduced |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Linear or star polymer with a terminal functional group | 2-Chloro-5-iodobenzyl at the α-terminus |

| Monomer Synthesis and Polymerization | Precursor for a functional monomer | Polymer with functional side groups | Pendant 2-Chloro-5-iodobenzyl groups |

| Post-Polymerization Modification ("Grafting to") | Functionalizing agent | Graft copolymer | 2-Chloro-5-iodobenzyl groups grafted onto a polymer backbone |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 2-Chloro-5-iodobenzyl bromide, offering precise insights into the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

While specific experimental data for this compound is not publicly available, the expected ¹H NMR spectrum can be predicted based on established principles and data from analogous compounds. The spectrum would exhibit distinct signals for the benzylic protons and the aromatic protons.

The two benzylic protons of the -CH₂Br group would likely appear as a singlet, shifted downfield due to the electron-withdrawing effects of the adjacent bromine atom and the aromatic ring. This signal is anticipated in the range of δ 4.5-4.8 ppm.

The aromatic region would display a more complex pattern due to the substitution on the benzene (B151609) ring. Three protons are present on the aromatic ring at positions 3, 4, and 6. The proton at position 6, being ortho to the chlorine atom, and the proton at position 4, situated between the iodine and bromine substituents, would be expected to show distinct chemical shifts and coupling patterns. The proton at position 3, ortho to the benzyl (B1604629) bromide group, would also contribute to the aromatic multiplet. The expected chemical shifts for these aromatic protons would likely fall within the δ 7.0-7.8 ppm range, with the specific splitting patterns (e.g., doublets, doublet of doublets) determined by the coupling constants between adjacent protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzylic (-CH₂Br) | 4.5 - 4.8 | Singlet |

| Aromatic (Ar-H) | 7.0 - 7.8 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

The carbon of the benzylic -CH₂Br group is expected to resonate in the aliphatic region, likely between δ 30-35 ppm. The aromatic region would show six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are influenced by the attached substituents (Cl, I, and CH₂Br). The carbons directly bonded to the halogens (C2 and C5) would exhibit characteristic shifts, with the carbon attached to iodine (C5) appearing at a significantly lower field compared to the carbon attached to chlorine (C2). The quaternary carbon attached to the benzyl bromide group (C1) and the other aromatic carbons (C3, C4, and C6) would also have unique chemical shifts determined by their electronic environment.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Benzylic (-CH₂Br) | 30 - 35 |

| Aromatic (C1-C6) | 120 - 145 |

Use in Purity and Identity Confirmation

NMR spectroscopy is a powerful tool for confirming the identity and assessing the purity of this compound. The presence of the characteristic signals in both ¹H and ¹³C NMR spectra, with their expected chemical shifts and multiplicities, provides strong evidence for the correct molecular structure. Furthermore, the integration of the signals in the ¹H NMR spectrum can be used to determine the relative number of protons, confirming the structural assignment.

Purity is assessed by the absence of extraneous peaks in the NMR spectra. Impurities would give rise to additional signals, and their integration relative to the signals of the main compound can be used for quantitative purity determination.

Stereochemical Analysis via NMR

For the achiral molecule this compound, which lacks any stereocenters, stereochemical analysis via NMR is not applicable.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for the analysis of volatile and thermally stable compounds like this compound. In a GC-MS analysis, the compound would first be separated from any impurities based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized.

The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The isotopic pattern of this peak would be characteristic, showing the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This distinct isotopic signature provides definitive confirmation of the presence and number of these halogen atoms in the molecule. Fragmentation of the molecular ion would also occur, leading to a series of fragment ions that can provide further structural information. Common fragmentation pathways would include the loss of a bromine radical to form a stable benzyl cation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecular ion with high precision, which allows for the determination of its elemental formula.

The chemical formula for this compound is C₇H₅BrClI. The presence of three halogen atoms (chlorine, bromine, and iodine), each with characteristic isotopes, results in a distinctive isotopic pattern in the mass spectrum. This pattern serves as a definitive fingerprint for the compound. The theoretical exact mass and the expected isotopic distribution are crucial for confirming the identity of the molecule.

Table 1: Theoretical HRMS Data for this compound (C₇H₅BrClI)

| Isotope Formula | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₇H₅³⁵Cl⁷⁹BrI | 329.8315 | 100.00 |

| C₇H₅³⁷Cl⁷⁹BrI | 331.8285 | 32.50 |

| C₇H₅³⁵Cl⁸¹BrI | 331.8294 | 97.90 |

Note: The table presents the most significant isotopes. The full isotopic pattern would be more complex.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing thermally labile molecules like this compound. researchgate.netnih.gov This method typically generates protonated molecules [M+H]⁺ or adducts with ions from the solvent, such as [M+Na]⁺ or [M+K]⁺, with minimal fragmentation. uni.lu

For this compound, ESI-MS would be expected to produce ions corresponding to the intact molecule, allowing for the determination of its molecular weight. The resulting spectrum would display the characteristic isotopic pattern arising from the chlorine and bromine atoms. This technique is often coupled with liquid chromatography (LC-ESI-MS) to provide separation and mass identification simultaneously. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds.

The key functional groups and their expected vibrational frequencies are detailed in the table below. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the -CH₂Br group is expected just below 3000 cm⁻¹. libretexts.org The C=C stretching vibrations of the aromatic ring are anticipated in the 1600-1400 cm⁻¹ region. The vibrations for the carbon-halogen bonds (C-Cl, C-Br, and C-I) are found in the fingerprint region of the spectrum, at lower wavenumbers. orgchemboulder.com Specifically, C-Cl stretches are observed in the 850–550 cm⁻¹ range, and C-Br stretches appear between 690-515 cm⁻¹. libretexts.orgorgchemboulder.com The C-H wag of the –CH₂X group is typically seen from 1300-1150 cm⁻¹. orgchemboulder.comscribd.com

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2950-2850 | Aliphatic C-H Stretch (-CH₂Br) | Medium |

| 1600-1585 | Aromatic C=C Stretch (in-ring) | Medium |

| 1500-1400 | Aromatic C=C Stretch (in-ring) | Strong |

| 1300-1150 | C-H Wag (-CH₂Br) | Medium |

| 850-550 | C-Cl Stretch | Strong |

| 690-515 | C-Br Stretch | Strong |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for determining the purity of this compound and for monitoring the progress of reactions involving this compound. researchgate.net A reversed-phase HPLC method would be most suitable for this non-polar compound.

A typical HPLC setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, run under isocratic or gradient conditions. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring in this compound absorbs UV radiation. The retention time of the compound under specific conditions is a characteristic property that can be used for its identification, while the peak area provides quantitative information about its concentration and purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for assessing the purity of this compound and for monitoring reaction progress. wisc.edulibretexts.org This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. orgchemboulder.com

For the analysis of this compound, a TLC plate coated with silica (B1680970) gel would serve as the stationary phase. rit.edu The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). youtube.com The separation is based on the polarity of the compounds. After developing the plate, the compound spots are visualized, commonly under UV light, due to the UV-active nature of the aromatic ring. libretexts.org The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value that helps in identifying the compound and assessing its purity. libretexts.org

Elemental Analysis

Elemental analysis is a cornerstone technique for confirming the empirical formula of a pure compound by determining the mass percentages of its constituent elements. nih.gov For this compound (C₇H₅BrClI), the theoretical elemental composition can be calculated based on its atomic constituents. chemcollective.orgyoutube.com

The experimentally determined percentages of carbon, hydrogen, bromine, chlorine, and iodine should closely match the calculated theoretical values to verify the compound's elemental composition and, by extension, its purity. nih.govyoutube.com

Table 3: Theoretical Elemental Analysis Data for this compound (C₇H₅BrClI)

| Element | Symbol | Atomic Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 25.37 |

| Hydrogen | H | 1.01 | 1.52 |

| Bromine | Br | 79.90 | 24.10 |

| Chlorine | Cl | 35.45 | 10.69 |

| Iodine | I | 126.90 | 38.31 |

| Total | | 331.26 | 100.00 |

Crystallographic Studies and Solid State Characterization

Polymorphism and Crystal Engineering

No information is currently available in the public domain.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method in computational quantum chemistry for investigating the electronic structure of molecules. nih.gov This approach is centered on the principle that the energy of a molecule can be determined from its electron density. DFT calculations for 2-Chloro-5-iodobenzyl bromide typically utilize functionals like B3LYP, combined with a suitable basis set such as 6-311++G(d,p), to provide a balanced and accurate description of the molecule's properties. nih.gov

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in the molecule—the structure corresponding to the lowest energy on the potential energy surface. nepjol.info For this compound, DFT calculations would predict key structural parameters. The optimized geometry reveals a non-planar structure, likely with C1 point group symmetry. nih.gov

The electronic structure of the molecule, including the distribution of electrons and the nature of chemical bonds, is also elucidated through these calculations. The presence of electronegative chlorine and iodine atoms, along with the bromine atom, significantly influences the electron density distribution across the benzene (B151609) ring and the benzyl (B1604629) bromide moiety.

Table 1: Predicted Structural Parameters of this compound

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.75 Å |

| C-I Bond Length | ~2.10 Å |

| C-Br Bond Length | ~1.95 Å |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-H (aromatic) Bond Lengths | ~1.08 Å |

Note: The values in this table are representative and based on DFT calculations of similar halogenated aromatic compounds.

DFT calculations are a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in the interpretation of experimental data. nih.govnipne.ro

Infrared (IR) Frequencies: Theoretical calculations can predict the vibrational frequencies of this compound. nipne.ro These computed frequencies correspond to specific vibrational modes of the molecule, such as the stretching and bending of C-H, C-C, C-Cl, C-I, and C-Br bonds. A comparison between the calculated and experimental IR spectra can help in the definitive assignment of observed absorption bands. theaic.org For instance, the characteristic aromatic C-H stretching vibrations are typically predicted to appear in the range of 3000-3100 cm⁻¹. nipne.ro

NMR Chemical Shifts: While not explicitly detailed in the provided search results for this specific molecule, DFT can also be employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. This involves computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The predicted chemical shifts for ¹H and ¹³C nuclei can be correlated with experimental NMR spectra to assist in structural elucidation.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3100 |

| CH₂ Stretch (asymmetric) | ~2980 |

| CH₂ Stretch (symmetric) | ~2900 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-Cl Stretch | 700 - 800 |

| C-I Stretch | 500 - 600 |

Note: These are representative frequency ranges based on DFT calculations for analogous compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the benzene ring and the iodine atom, which are electron-rich regions, while the LUMO is likely to be distributed over the benzyl bromide part of the molecule, particularly the antibonding σ* orbital of the C-Br bond.

Table 3: Predicted Frontier Molecular Orbital Energies of this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.2 |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic halides.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. theaic.orgresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. theaic.org

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions are expected to be located around the electronegative chlorine and iodine atoms. chemrxiv.org

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms of the benzene ring and the methylene (B1212753) group. theaic.org

Green Regions: Correspond to areas of neutral or near-zero potential.

The MEP analysis provides a visual representation of how one molecule "sees" another, which is fundamental in understanding intermolecular interactions. theaic.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs, which aligns closely with classical Lewis structures. wisc.edu This method allows for the investigation of charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. nih.gov

In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the halogen atoms into the antibonding orbitals of the benzene ring. It can also reveal the nature of the C-Br bond and its susceptibility to nucleophilic attack by analyzing the occupancy of its antibonding orbital. The analysis provides insights into the stability of the molecule arising from these electron delocalization effects. nih.gov